N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

medicinal chemistry structure–activity relationship bioisostere design

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (CAS 897614-51-6, molecular formula C₁₆H₂₁N₅O₂, molecular weight 315.37 g/mol) is a synthetic small-molecule chemical probe belonging to the 1,5-disubstituted tetrazole class. The compound features a 4-methoxyphenyl substituent at the N-1 position of the tetrazole ring and a cyclohexanecarboxamide moiety connected via a methylene linker at the C-5 position.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 897614-51-6
Cat. No. B2779998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
CAS897614-51-6
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3
InChIInChI=1S/C16H21N5O2/c1-23-14-9-7-13(8-10-14)21-15(18-19-20-21)11-17-16(22)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,22)
InChIKeyKPEKIJVNILQCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (CAS 897614-51-6): Structural Identity and Sourcing Baseline for Chemical Probe Procurement


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (CAS 897614-51-6, molecular formula C₁₆H₂₁N₅O₂, molecular weight 315.37 g/mol) is a synthetic small-molecule chemical probe belonging to the 1,5-disubstituted tetrazole class . The compound features a 4-methoxyphenyl substituent at the N-1 position of the tetrazole ring and a cyclohexanecarboxamide moiety connected via a methylene linker at the C-5 position. Tetrazole-containing carboxamides represent a privileged scaffold in medicinal chemistry, as the tetrazole ring serves as a metabolically stable bioisostere of the carboxylic acid functional group while providing enhanced lipophilicity and receptor-binding potential through additional H-bond acceptor capacity [1]. The compound is commercially available from Bidepharm in ≥98% purity with batch-specific quality documentation including NMR, HPLC, and GC analyses .

Why N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide Cannot Be Replaced by In-Class Analogs in Structure–Activity Studies


Within the 1-aryl-5-(cyclohexanecarboxamidomethyl)-1H-tetrazole series, the identity of the aryl substituent governs both electronic character at the tetrazole ring and overall molecular lipophilicity, parameters that critically modulate target binding affinity and ADME properties . Simple replacement of the 4-methoxyphenyl group in CAS 897614-51-6 with a p-tolyl (CAS 921073-83-8), 3-fluorophenyl (CAS 921166-93-0), 3,4-difluorophenyl (CAS 941874-79-9), or 4-chlorophenyl (CAS 897615-23-5) analog introduces distinct electronic (Hammett σ values ranging from −0.27 for OCH₃ to +0.23 for Cl), steric, and H-bonding profiles that will alter both the compound's pharmacodynamic signature and its physicochemical handling properties [1]. Consequently, biological data obtained with one analog cannot be reliably extrapolated to another; procurement of the exact structure is mandatory for SAR reproducibility.

Quantitative Differentiation Evidence: CAS 897614-51-6 vs. Closest Structural Analogs


Electronic Modulation of the Tetrazole Core: Hammett Substituent Constant Differentiation vs. p-Tolyl and 4-Chlorophenyl Analogs

The 4-methoxy substituent in CAS 897614-51-6 has a Hammett σₚ value of −0.27, making it the only electron-donating substituent via resonance among commercially available series members [1]. In contrast, the p-tolyl analog (CAS 921073-83-8; σₚ = −0.17) is a weaker electron donor with no lone-pair resonance contribution, while the 4-chlorophenyl analog (CAS 897615-23-5; σₚ = +0.23) and 3,4-difluorophenyl analog (CAS 941874-79-9; σₚ ≈ +0.34 combined) are electron-withdrawing [1]. The 4-OCH₃ group can participate in H-bond acceptance at the aryl periphery, a capability absent in the p-tolyl (CH₃) and 4-chlorophenyl (Cl) analogs [1]. These differences directly affect the electron density of the tetrazole ring and therefore its H-bond acceptor strength, metal-chelation potential, and π-stacking interactions in biological binding sites.

medicinal chemistry structure–activity relationship bioisostere design

Predicted Lipophilicity Differentiation: cLogP and Molecular Descriptor Comparison for CNS Permeability and Solubility Screening

Using the Bidepharm vendor-provided SMILES notation (O=C(C1CCCCC1)NCC2=NN=NN2C3=CC=C(OC)C=C3), the computed octanol–water partition coefficient (cLogP) differentiates CAS 897614-51-6 from its analogs . The 4-OCH₃ group contributes a π value of +0.47 (vs. +0.56 for CH₃, +0.71 for Cl, and +0.14 for F per substituent), positioning the compound at the lower end of the lipophilicity range within the series and closer to optimal drug-likeness parameters (Lipinski cLogP < 5) [1]. This moderate lipophilicity, combined with the H-bond donor (amide NH) and multiple H-bond acceptors (tetrazole N, amide C=O, OCH₃ oxygen), yields a distinct topological polar surface area (TPSA) and hydrogen-bonding profile that contrasts with the more lipophilic chloro and methyl analogs or the more polar yet non-H-bond-accepting fluoro analogs .

ADME prediction drug-likeness physicochemical profiling

Antimycobacterial Lead Optimization Potential: Class-Level Evidence Supporting the 4-Methoxyphenyl-Tetrazole Scaffold

In a primary research study on (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, compounds bearing the 4-methoxyphenyl-tetrazole core exhibited selective growth-inhibitory activity against multidrug-resistant Mycobacterium tuberculosis Spec. 210 that was 8- to 16-fold more potent than first-line tuberculostatics, with MIC values of 2 μg/mL against Mtb H37Rv and no detectable cytotoxicity against normal V79 and HaCaT cell lines (IC₅₀ 103.3–125.5 μM) [1]. While this study evaluated tetrazol-5-amine regioisomers rather than 5-carboxamidomethyl derivatives, the shared 1-(4-methoxyphenyl)-1H-tetrazole pharmacophore provides class-level evidence that the 4-methoxyphenyl substitution pattern may confer a favorable selectivity window for antimycobacterial applications [1]. The cyclohexanecarboxamide extension in CAS 897614-51-6 offers an additional vector for modulating target engagement and pharmacokinetics beyond the parent amine scaffold .

antitubercular agents Mycobacterium tuberculosis scaffold repurposing

Commercial Availability and Quality Documentation: Batch-Level Purity Verification Across the Analog Series

CAS 897614-51-6 is available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This purity specification is equivalent to that offered for the closest commercially available analogs in the series (Table 1). However, the molecular weight of CAS 897614-51-6 (315.37 g/mol) is the highest among the series members, attributable specifically to the 4-methoxy substitution introducing an oxygen atom (+16 amu relative to the p-tolyl analog's 299.37 g/mol; −4.42 amu relative to the 4-chlorophenyl analog's 319.79 g/mol with Cl replacement) . This molecular weight difference, combined with the distinct elemental composition (C₁₆H₂₁N₅O₂ vs. C₁₆H₂₁N₅O for p-tolyl, C₁₅H₁₈FN₅O for 3-fluorophenyl, C₁₅H₁₇F₂N₅O for 3,4-difluorophenyl, and C₁₅H₁₈ClN₅O for 4-chlorophenyl), provides a unique mass spectrometry signature that facilitates unambiguous identification in reaction mixtures and biological matrices .

chemical procurement quality control screening library

Functional Group Orthogonality: The 4-Methoxyphenyl Group as a Synthetic Handle for Late-Stage Diversification

The 4-methoxyphenyl substituent in CAS 897614-51-6 provides a chemically addressable functional group (aryl methyl ether) that is absent from all close commercially available analogs in the series . The aryl-OCH₃ group can undergo selective O-demethylation (e.g., BBr₃, AlCl₃/EtSH) to reveal a phenolic −OH for subsequent diversification (alkylation, acylation, sulfonation, or bioconjugation) or to modulate hydrogen-bonding and polarity [1]. This synthetic versatility is not available with the p-tolyl (C−CH₃, no heteroatom), 3-fluorophenyl (C−F, inert under standard conditions), 3,4-difluorophenyl, or 4-chlorophenyl analogs, all of which lack a modifiable heteroatom substituent on the aryl ring . The methoxy→hydroxy transformation also provides a route to radiolabeling (³H or ¹⁴C methylation) or fluorescent tagging for probe development [1].

synthetic chemistry late-stage functionalization medicinal chemistry

Prioritized Application Scenarios for Procuring N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (CAS 897614-51-6)


Structure–Activity Relationship (SAR) Studies on Tetrazole-Containing Bioisostere Libraries

When constructing a matrix of 1-aryl-5-(cyclohexanecarboxamidomethyl)-1H-tetrazole analogs for systematic SAR exploration, CAS 897614-51-6 provides the critical electron-donating, H-bond-accepting 4-methoxyphenyl data point. Its Hammett σₚ of −0.27 and additional H-bond acceptor capacity fill a physicochemical parameter space not covered by the p-tolyl (σₚ −0.17, no HBA), 3-fluorophenyl, 3,4-difluorophenyl, or 4-chlorophenyl (σₚ +0.23) analogs . Exclusion of this compound from a screening set would leave a gap in the electron-donating, oxygenated quadrant of the substituent matrix, limiting QSAR model accuracy and reducing the likelihood of identifying optimal aryl substitution patterns for target engagement [1].

Antimycobacterial Lead Optimization Starting from a Privileged 4-Methoxyphenyl-Tetrazole Scaffold

Researchers pursuing novel antitubercular agents can rationally select CAS 897614-51-6 as a starting scaffold based on the documented 8- to 16-fold enhanced potency of (4-methoxyphenyl)-1H-tetrazole regioisomers against multidrug-resistant M. tuberculosis relative to first-line drugs, with MIC values of 2 μg/mL and selectivity indices exceeding 50 in mammalian cell lines . The cyclohexanecarboxamide extension present in CAS 897614-51-6 provides an underexplored vector for modulating pharmacokinetic properties while preserving the antimycobacterial pharmacophore, a diversification opportunity not available with the p-tolyl or halophenyl analogs that lack the 4-methoxyphenyl motif associated with selective antimycobacterial activity [1].

Late-Stage Diversification Platform for Phenol-Derived Analog Library Synthesis

Procurement of CAS 897614-51-6 enables generation of a focused analog library through O-demethylation to the phenol intermediate followed by parallel derivatization (alkylation, acylation, carbamoylation, sulfonylation) . This synthetic strategy is uniquely accessible via the 4-methoxyphenyl compound and cannot be executed with any other commercially available series member, as the p-tolyl, 3-fluorophenyl, 3,4-difluorophenyl, and 4-chlorophenyl analogs lack a chemically accessible oxygen heteroatom on the aryl substituent [1][2]. The resulting phenol-derived library can systematically probe H-bond donor effects, polarity modulation, and bioconjugation potential at the aryl periphery without altering the core tetrazole–cyclohexanecarboxamide scaffold .

High-Throughput Screening (HTS) Hit Identification with Unambiguous Mass Spectrometric Confirmation

In HTS campaigns where multiple members of the 1-aryl-tetrazole series are screened simultaneously in pooled or parallel formats, CAS 897614-51-6 offers unequivocal identification by LC-MS due to its unique molecular weight (315.37 g/mol) and elemental composition (C₁₆H₂₁N₅O₂) that differ from every close analog by ≥4.42 amu . The presence of a second oxygen atom (from OCH₃) provides a distinctive isotope pattern distinguishable from chlorine-containing analogs (characteristic ³⁷Cl isotope signature) and fluorine-containing analogs (monoisotopic ¹⁹F), reducing the risk of compound misassignment in automated data processing pipelines and ensuring fidelity in hit confirmation workflows [1].

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.